molecular formula C15H11BrN2O B1372504 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole CAS No. 1033201-86-3

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

Cat. No. B1372504
M. Wt: 315.16 g/mol
InChI Key: LPXBFTYWZLFFBZ-UHFFFAOYSA-N
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Description

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole (5-BPO) is a heterocyclic compound with the molecular formula C14H10BrN2O. It is a compound of the oxadiazole family, which is composed of four nitrogen atoms and three oxygen atoms in a ring structure. 5-BPO has a wide range of applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis and in pharmaceuticals, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. A study by Kalia et al. (2020) demonstrated that oxadiazole derivatives showed significant efficiency in preventing mild steel dissolution in acidic conditions. The research utilized experimental and computational simulations to corroborate the effectiveness of these compounds as corrosion inhibitors (Kalia et al., 2020).

Antimicrobial and Anticancer Potential

Oxadiazole derivatives, including those similar to 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, have been identified for their potential as apoptosis inducers and could have applications in cancer therapy. Cai et al. (2006) discuss the use of a chemical genetics approach for the discovery of these compounds as potential anticancer agents (Cai et al., 2006).

Electrochemical and Surface Analysis

Studies involving oxadiazole derivatives often include electrochemical and surface analysis to understand their interaction with various materials. Ammal et al. (2018) conducted research on 1,3,4-oxadiazole derivatives for their corrosion inhibition properties, which included detailed physicochemical and theoretical studies (Ammal et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds like 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole are central to understanding their potential applications. Research by Fun et al. (2010) on the structure of related oxadiazole compounds sheds light on the molecular arrangement and potential reactivity of these substances (Fun et al., 2010).

Biological Activities

The biological activities of oxadiazole derivatives are a key area of interest. Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole and conducted anti-bacterial studies, demonstrating the potential of these compounds in antimicrobial applications (Khalid et al., 2016).

properties

IUPAC Name

5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXBFTYWZLFFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674499
Record name 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole

CAS RN

1033201-86-3
Record name 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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